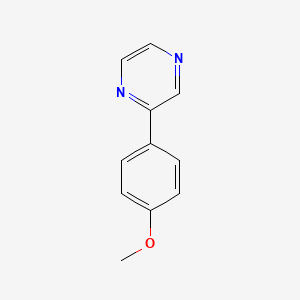

2-(4-Methoxyphenyl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHBZVISTUFMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460837 | |

| Record name | 2-(4-methoxyphenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108030-81-5 | |

| Record name | 2-(4-methoxyphenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategies for Direct Synthesis of 2-(4-Methoxyphenyl)pyrazine

Direct synthesis strategies focus on constructing the this compound molecule by forming the central pyrazine (B50134) ring.

The classical and most direct route to the pyrazine core involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. tandfonline.comunimas.my This reaction forms a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic pyrazine. unimas.my For the synthesis of aryl-substituted pyrazines, an appropriately substituted benzil (B1666583) or glyoxal (B1671930) is reacted with a diamine like ethylenediamine. ajgreenchem.com

Specifically, while the direct synthesis of the mono-substituted this compound via this method is less commonly detailed, the synthesis of the closely related 2,3-bis(4-methoxyphenyl)pyrazine (B14361003) is well-documented. tandfonline.comajgreenchem.comtandfonline.com This reaction involves the condensation of 4,4'-dimethoxybenzil (B72200) with ethylenediamine. ajgreenchem.comtandfonline.com The process is typically followed by an aromatization step. tandfonline.com Various oxidizing agents, such as copper(II) oxide or manganese oxide, can be employed for the dehydrogenation of the dihydropyrazine intermediate. unimas.my

Table 1: Example of Condensation Reaction for Pyrazine Synthesis

| 1,2-Dicarbonyl Precursor | 1,2-Diamine Precursor | Key Reaction Type | Product Example | Source |

|---|---|---|---|---|

| 4,4'-Dimethoxybenzil | Ethylenediamine | Condensation-Aromatization | 2,3-bis(4-methoxyphenyl)pyrazine | ajgreenchem.comtandfonline.com |

A prevalent and versatile strategy for synthesizing substituted pyrazines involves the functionalization of a halopyrazine using metal-catalyzed cross-coupling reactions. This allows for the direct installation of the 4-methoxyphenyl (B3050149) group onto the pyrazine ring.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a halopyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine) and an organoboron reagent. researchgate.net This reaction has been successfully applied to the synthesis of this compound derivatives. The reaction typically employs a palladium catalyst, such as a palladium(II) complex with phosphine (B1218219) ligands, and a base. researchgate.netscience.gov

For instance, the synthesis of 3,5-dichloro-2-(4-methoxyphenyl)pyrazine is achieved by reacting 2,6-dichloropyrazine (B21018) with a TMPZnCl·LiCl reagent followed by the addition of a palladium catalyst. thieme-connect.de Microwave irradiation has been shown to significantly accelerate Suzuki coupling reactions involving pyrazine substrates, reducing reaction times from hours to minutes and providing excellent yields. researchgate.net The choice of ligand can be critical, with sterically hindered N-heterocyclic carbene (NHC) ligands like IPr promoting selective coupling at specific positions on dichlorinated heteroarenes. nih.gov

Table 2: Examples of Palladium-Catalyzed Suzuki Coupling for Pyrazine Functionalization

| Pyrazine Substrate | Coupling Partner | Catalyst System | Key Feature | Product | Source |

|---|---|---|---|---|---|

| 2,6-Dichloropyrazine | TMPZnCl·LiCl / 4-Iodoanisole | Pd(dba)₂ | Functionalization of dichloropyrazine | 3,5-Dichloro-2-(4-methoxyphenyl)pyrazine | thieme-connect.de |

| 2-Bromopyrazines | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | General arylation of bromopyrazines | 2-Arylpyrazines | researchgate.net |

| 2-Chloropyrazine | Potassium 1-naphthyltrifluoroborate | PdCl₂(dppf) / K₂CO₃ | Use of trifluoroborate salts | 2-(1-Naphthyl)pyrazine | researchgate.net |

| 2-bromo-1H-imidazo[4,5-b]pyrazine | (4-methoxyphenyl)boronic acid | (A-taphos)₂PdCl₂ / CsF | Microwave-assisted; synthesis of fused systems | 2-(4-Methoxyphenyl)-1H-imidazo[4,5-a]pyrazine | rhhz.net |

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another key palladium-catalyzed method for functionalizing the pyrazine ring. organic-chemistry.orgresearchgate.net This reaction typically uses a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst in the presence of an amine base. organic-chemistry.org It serves as an excellent method for introducing alkynyl groups onto the pyrazine core, which can be valuable synthetic intermediates for creating more complex molecules, including fused ring systems. researchgate.netrsc.org

For example, the Sonogashira coupling of a dibromo-chloropyrazine with an appropriate alkyne is the initial step in a sequence to prepare pyrrolo[2,3-b]pyrazines. rsc.org This is followed by a base-promoted intramolecular cyclization to form the fused heterocyclic product. rsc.org While copper is a traditional co-catalyst, copper-free Sonogashira protocols have also been developed and applied successfully, even in aqueous media for biological applications. nih.gov

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. tandfonline.com For pyrazine synthesis, this has led to one-pot procedures that are cost-effective and operate under milder conditions. tandfonline.comresearchgate.net

One notable green approach involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) at room temperature, catalyzed by a small amount of potassium tert-butoxide (t-BuOK). tandfonline.comtandfonline.com This method avoids the need for expensive or toxic metal catalysts and high temperatures. tandfonline.com This protocol has been successfully used to synthesize various pyrazine derivatives, including 2,3-bis(4-methoxyphenyl)pyrazine, in high yields. tandfonline.comtandfonline.com

An even more novel green method utilizes onion extract as a natural acidic catalyst for the condensation reaction. ajgreenchem.com The organic acids present in the extract (pH ~3.6) effectively catalyze the condensation and subsequent aromatization to form pyrazine derivatives from 1,2-diketones and 1,2-diamines in ethanol (B145695) at room temperature. ajgreenchem.com

Table 3: Comparison of Green Synthesis Approaches for Pyrazines

| Method | Catalyst | Solvent | Temperature | Key Advantages | Source |

|---|---|---|---|---|---|

| One-Pot Condensation | Potassium tert-butoxide (t-BuOK) | Aqueous Methanol | Room Temperature | High yield, no expensive metal catalyst, mild conditions | tandfonline.comtandfonline.com |

| Biocatalysis | Onion Extract | Ethanol | Room Temperature | Benign reagents, simple workup, renewable catalyst | ajgreenchem.com |

Metal-Catalyzed Cross-Coupling Approaches

Synthesis of Fused Pyrazine Systems Incorporating 4-Methoxyphenyl Moieties

The this compound scaffold is a key component in a variety of fused heterocyclic systems. The synthesis of these larger structures often involves building additional rings onto the central pyrazine core.

For example, 2-(4-methoxyphenyl)pyrido[3,4-b]pyrazine has been synthesized, and its N-oxide derivative was prepared using m-chloroperoxybenzoic acid (m-CPBA). rsc.org Another important fused system, 2-(4-methoxyphenyl)-1H-imidazo[4,5-a]pyrazine, was efficiently synthesized via a microwave-assisted Suzuki cross-coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with (4-methoxyphenyl)boronic acid. rhhz.net

Furthermore, the synthesis of pyrrolo[2,3-b]pyrazines can be achieved through a sequence starting with a Sonogashira cross-coupling on a halo-pyrazine derivative, followed by a base-induced C–N cyclization to construct the fused pyrrole (B145914) ring. rsc.org This strategy has been used to create pyrrolo[2,3-b]pyrazines containing a (4-methoxyphenyl)ethynyl substituent. rsc.org A more complex fused system, 2-(4-methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c] ajgreenchem.comtandfonline.comthiazepin-3(2H)-one, was synthesized from bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxyphenyl)acetic acid ethyl ester as part of the development of novel calcium channel antagonists. nih.gov

Pyrrolopyrazine Core Construction

The fusion of a pyrrole ring to a pyrazine core results in pyrrolopyrazine derivatives, a class of compounds that has garnered significant attention in medicinal chemistry. ontosight.ai One established method for constructing a pyrrolopyrazine scaffold involves the reaction of an N-substituted pyrrole with an appropriate pyrazine precursor. For instance, the synthesis of dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives can be achieved through a one-pot, three-step reaction. This process can begin with the reaction of an arylglyoxal, such as one derived from 4-methoxyphenylglyoxal, with an N-substituted aminopyrrole. The resulting intermediate can then undergo further reactions to form the fused pyrrolopyrazine system. nih.gov A proposed mechanism for the synthesis of these dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives involves an initial acid-catalyzed Pictet–Spengler reaction between an arylglyoxal and an N-ethylaminopyrrole to form an intermediate, which then reacts further to yield the final product. nih.gov

Another approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate (B1210297) to yield 4-substituted pyrrolo[1,2-a]pyrazines. nih.gov While not directly starting from this compound, this methodology highlights a strategy where a pre-functionalized pyrrole is used to build the fused system. For example, 1-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrrole-2-carbaldehyde has been synthesized as a precursor for further transformations. mdpi.com

The following table summarizes a selection of synthesized pyrrolopyrazine derivatives with a 4-methoxyphenyl substituent:

| Compound Name | Starting Materials | Key Reagents | Reference |

| Dimethyl-1-(4-methoxyphenyl)-5,6-dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate | 4-Methoxyphenylglyoxal, N-ethylaminopyrrole, Dimethyl acetylenedicarboxylate | Acetic acid, Triphenylphosphine | nih.gov |

| 11-Hydroxy-12-(4-methoxyphenyl)-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5] pyrrolo[2,3-d]pyridazin-8(9H)-one | Not specified | Not specified | acs.org |

Imidazopyrazine Ring Formation

The imidazopyrazine scaffold is another important heterocyclic system that can be constructed from pyrazine derivatives. A common method involves the condensation of an aminopyrazine with an α-halocarbonyl compound. ucl.ac.uktubitak.gov.tr In the context of this compound, this would necessitate the introduction of an amino group onto the pyrazine ring, followed by reaction with a suitable α-halocarbonyl.

A more direct approach involves a three-component reaction. For example, an efficient iodine-catalyzed method has been reported for the synthesis of imidazo[1,2-a]pyrazines from an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide. rsc.orgrsc.org By using 4-methoxybenzaldehyde (B44291) in this reaction, imidazopyrazine derivatives bearing the 4-methoxyphenyl group can be readily obtained. The proposed mechanism involves the formation of an iminium ion from the aldehyde and aminopyrazine, which is then attacked by the isocyanide, followed by cyclization. rsc.orgrsc.org

Microwave-assisted synthesis has also been employed to create 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives. This involves reacting 1-(2-aryl-2-oxoethyl)-2-aryloyl-4,5-diarylimidazoles with ammonium acetate in acetic acid. tubitak.gov.tr

| Synthetic Method | Reactants | Catalyst/Reagents | Product Type | Reference |

| Three-component condensation | 4-Methoxybenzaldehyde, 2-Aminopyrazine, tert-Butyl isocyanide | Iodine | Imidazo[1,2-a]pyrazines | rsc.orgrsc.org |

| Cyclocondensation | 1-(2-Aryl-2-oxoethyl)-2-aryloyl-4,5-diarylimidazoles | Ammonium acetate, Acetic acid | Tetraarylimidazo[1,2-a]pyrazines | tubitak.gov.tr |

Pyrido- and Triazolo-Fused Pyrazine Derivatives

The fusion of pyridine (B92270) or triazole rings to the pyrazine core of this compound leads to complex heterocyclic systems with diverse properties.

Pyrido-fused Pyrazines: The synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives can be achieved through the condensation of a diamine with a dicarbonyl compound. For instance, reacting 2,3-diaminopyridine (B105623) with 2-(4-methoxyphenyl)-2-oxoacetaldehyde (B92130) in ethanol at room temperature yields 3-(4-methoxyphenyl)pyrido[2,3-b]pyrazine. nih.gov Furthermore, donor-acceptor-donor molecules based on a pyrido[2,3-b]pyrazine backbone have been synthesized using the Buchwald-Hartwig C-N coupling reaction to introduce various amine donors. rsc.org

Triazolo-fused Pyrazines: Several strategies exist for the synthesis of triazolo[4,3-a]pyrazine derivatives. One common method involves the reaction of a halogeno-hydrazinylpyrazine with an orthoformate ester in the presence of an acid catalyst. acs.org To introduce the 4-methoxyphenyl group, a halogeno-hydrazinylpyrazine can be reacted with 4-methoxybenzaldehyde, followed by oxidative cyclization with chloramine-T. acs.org The synthesis of 4-benzoylamino-2-(4-methoxyphenyl)pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one involves a multi-step reaction sequence, highlighting the complexity of these fused systems. arabjchem.orgontosight.ai

| Fused System | Synthetic Approach | Key Reactants/Reagents | Resulting Compound Example | Reference |

| Pyrido[2,3-b]pyrazine | Condensation | 2,3-Diaminopyridine, 2-(4-Methoxyphenyl)-2-oxoacetaldehyde | 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine | nih.gov |

| Triazolo[4,3-a]pyrazine | Oxidative Cyclization | Halogeno-hydrazinylpyrazine, 4-Methoxybenzaldehyde, Chloramine-T | 3-(4-Methoxyphenyl)- ontosight.aiCurrent time information in Bangalore, IN.derpharmachemica.comtriazolo[4,3-a]pyrazine | acs.org |

| Pyrido-triazolo-pyrazine | Multi-step synthesis | Not fully detailed | 4-Benzoylamino-2-(4-methoxyphenyl)pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one | arabjchem.orgontosight.ai |

Dithienopyrazine Architectures

Derivatization and Functionalization of this compound Scaffolds

The this compound core can be further modified through various chemical reactions to introduce new functional groups and modulate its properties.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: Aromatic systems like the pyrazine ring are generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms. However, under certain conditions, these reactions can occur. The attached 4-methoxyphenyl ring, being electron-rich, is more susceptible to electrophilic attack. Reactions such as nitration or sulfonation would likely occur on the phenyl ring rather than the pyrazine core. rahacollege.co.in

Nucleophilic Substitution: The pyrazine ring is electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like a halogen is present. rsc.org For example, chloropyrazines readily react with nucleophiles such as methoxide, amines, and thiols. acs.orgrsc.orgnih.gov The synthesis of 3,5-dichloro-2-(4-methoxyphenyl)pyrazine has been reported, providing a key intermediate for such substitutions. thieme-connect.de

A notable phenomenon in the nucleophilic substitution of some fused pyrazine systems is tele-substitution, where the incoming nucleophile attacks a position other than the one bearing the leaving group. acs.orgchemrxiv.org This has been observed in ontosight.aiCurrent time information in Bangalore, IN.derpharmachemica.comtriazolo[4,3-a]pyrazine systems, where the outcome of the reaction (ipso- vs. tele-substitution) is influenced by the nature of the halogen, the nucleophile, and the reaction conditions. acs.orgchemrxiv.org

| Reaction Type | Substrate | Reagents | Product Type | Key Observations | Reference |

| Nucleophilic Substitution | Halogenated ontosight.aiCurrent time information in Bangalore, IN.derpharmachemica.comtriazolo[4,3-a]pyrazines | Alcohols, Thiols, Amines | Substituted triazolopyrazines | Can proceed via ipso- or tele-substitution pathways. | acs.org |

| Nucleophilic Substitution | Chloropyrazines | Sodium methoxide, Amines | Alkoxy- or amino-pyrazines | A general reaction for functionalizing the pyrazine ring. | rsc.org |

Oxidative and Reductive Transformations

Oxidative Transformations: The pyrazine ring can be subject to oxidation, although the conditions required can be harsh. More commonly, substituents on the ring undergo oxidation. For example, a methyl group on a pyrazine ring can be oxidized to a carboxylic acid. The nitrogen atoms in the pyrazine ring can also be oxidized to N-oxides. A copper-catalyzed aerobic oxidative coupling of ketones with diamines provides an alternative route to constructing the pyrazine ring itself. nih.gov

Reductive Transformations: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation can lead to piperazines. The reduction of α-azido ketones can lead to the formation of pyrazines. For example, 2-azido-(4'-methoxyphenyl)-1-ethanone has been used as a precursor which, upon reduction, can dimerize and oxidize to form a symmetrically substituted pyrazine. arkat-usa.org

Formation of Pyrazine-Based Hybrid Structures

The strategic combination of the pyrazine core with other pharmacologically relevant heterocyclic systems has led to the development of novel hybrid molecules. These molecular hybrids are designed to integrate the chemical features of each constituent moiety, potentially leading to compounds with unique properties. The synthesis of such structures often involves multicomponent reactions or sequential condensation and cyclization strategies, allowing for the creation of diverse and complex molecular architectures.

A. Pyrazine-Chalcone Hybrids

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a well-known class of compounds that can be hybridized with a pyrazine nucleus. acs.org The primary synthetic route to chalcone (B49325) derivatives is the Claisen-Schmidt condensation. nih.gov This reaction involves the base- or acid-catalyzed condensation of an aryl ketone with an aromatic aldehyde. acs.orgnih.gov In the context of pyrazine hybrids, either the ketone or the aldehyde component can contain the pyrazine ring.

For instance, the synthesis of chalcone-pyrazine hybrids has been achieved through the condensation of a pyrazine-containing acetyl derivative with various substituted benzaldehydes. nih.gov A general reaction scheme involves treating the pyrazine-substituted ketone and the aldehyde in an alcoholic solvent with a base, such as sodium hydroxide, to facilitate the condensation. nih.govnih.gov The resulting α,β-unsaturated carbonyl system of the chalcone is a versatile intermediate for further chemical transformations. acs.org Research has explored the creation of ligustrazine–chalcone hybrids, demonstrating the successful linkage of a pyrazine core to the chalcone framework. mdpi.com

B. Pyrazine-Thiazole Hybrids

The fusion of pyrazine and thiazole (B1198619) rings creates another significant class of hybrid molecules. researchgate.netconsensus.app Synthetic strategies for these compounds often rely on the construction of the thiazole ring onto a pre-existing pyrazine-containing scaffold.

One prominent method is based on the Hantzsch thiazole synthesis. This involves the reaction of a pyrazine derivative bearing a thiosemicarbazone functional group with various α-halocarbonyl reagents. researchgate.netconsensus.app For example, a series of pyrazine-linked thiazoles were synthesized starting from the thiosemicarbazone derived from 2-(4-acetylphenyl)amino-pyrazine. researchgate.net

Another approach involves the design of hybrid molecules combining pyrazinamide (B1679903) (PZA), a first-line antitubercular drug, with a 4-arylthiazol-2-amine scaffold. nih.gov The synthesis is achieved by the cyclic condensation of a substituted acetophenone (B1666503) with thiourea (B124793) in the presence of a catalyst like iodine to form the 4-phenylthiazol-2-amine intermediate. nih.gov This intermediate is then coupled with a pyrazine carboxylic acid derivative, such as 6-chloropyrazine-2-carbonyl chloride, to yield the final hybrid compound. This modular approach allows for the introduction of various substituents on both the phenyl and pyrazine rings to explore structure-activity relationships. nih.gov An example of a compound synthesized via this methodology is 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide. nih.gov

C. Pyrazine-Fused Heterocyclic Hybrids

Multicomponent reactions (MCRs) and cascade cyclization reactions provide efficient pathways to complex fused heterocyclic systems containing the this compound moiety. These methods allow for the rapid assembly of intricate molecular scaffolds from simple starting materials in a single step. rug.nlmdpi.com

One notable example is the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives via the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. rug.nl This reaction convenes an amidine (such as a diaminopyrazine), an aldehyde, and an isocyanide under mild conditions, often catalyzed by a Lewis acid like scandium triflate (Sc(OTf)₃). rug.nlmdpi.com This methodology was successfully applied to synthesize N³-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazine-3,8-diamine. The reaction proceeds cleanly, affording the highly substituted adenine (B156593) mimetic in good yield. rug.nl

| Product Name | Starting Materials | Catalyst | Yield |

|---|---|---|---|

| N³-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazine-3,8-diamine | Pyrazine-2,3-diamine, 4-Methoxybenzaldehyde, 2,6-Dimethylphenyl isocyanide | Sc(OTf)₃ | 75.1% |

Another powerful strategy involves the acid-catalyzed double cyclodehydration and aromatization of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with ortho-phenylenediamines. rsc.org This modular approach provides facile access to novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. The reaction tolerates a wide range of functional groups on both reaction partners. Using this method, 6-(4-Methoxyphenyl)naphtho[2′,3′:4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine was synthesized from the appropriate pyrrole-2-carbaldehyde precursor and 2,3-diaminonaphthalene, achieving a high isolated yield. rsc.org

| Product Name | Key Starting Materials | Reaction Type | Yield |

|---|---|---|---|

| 6-(4-Methoxyphenyl)naphtho[2′,3′:4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine | 1-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrrole-2-carbaldehyde, 2,3-Diaminonaphthalene | Double Cyclodehydration / Aromatization | 81% |

D. Pyrazine-Pyridine Hybrids

Pyrazine-pyridine hybrid structures can be synthesized using 2-(2-cyanoacetamido)pyrazine as a versatile starting material. nih.govresearchgate.net This key precursor enables the construction of various pyrazine-linked heterocycles. nih.gov

The synthesis of pyrazine-pyridone analogues is achieved by reacting 2-(2-cyanoacetamido)pyrazine with substituted 2-(arylidene)malononitriles. nih.govresearchgate.net The reaction is typically carried out in ethanol with a catalytic amount of a base, such as piperidine, under reflux conditions. This leads to the formation of highly substituted 1,2-dihydropyridine derivatives fused to the pyrazine ring. A specific example is the synthesis of 6-Amino-4-(4-methoxyphenyl)-2-oxo-1-(pyrazin-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile, which was obtained in a 56% yield. nih.gov The structure of this hybrid was confirmed through spectroscopic methods, including IR and ¹H NMR. nih.gov

| Product Name | Key Reagents | Reaction Conditions | Yield | Melting Point (°C) |

|---|---|---|---|---|

| 6-Amino-4-(4-methoxyphenyl)-2-oxo-1-(pyrazin-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile | 2-(2-cyanoacetamido)pyrazine, 2-((4-methoxyphenyl)methylene)malononitrile | Ethanol, Piperidine, Reflux | 56% | > 300 |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy is instrumental in identifying the key chemical bonds and functional groups within a molecule. By analyzing the interaction of infrared radiation or scattered light with the molecule, a unique vibrational fingerprint is obtained.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by 2-(4-Methoxyphenyl)pyrazine, causing vibrations of specific bonds and functional groups. The resulting spectrum provides crucial information for structural confirmation. While the complete spectrum for the specific compound is not detailed in the provided sources, characteristic absorption bands can be inferred from analyses of structurally similar compounds.

Key functional groups and their expected vibrational frequencies include the aromatic C-H stretching of both the pyrazine (B50134) and phenyl rings, vibrations of the pyrazine ring itself, and the distinctive stretches associated with the 4-methoxyphenyl (B3050149) substituent. For instance, in related heterocyclic structures containing a methoxyphenyl group, the C-O stretching band of the methoxy (B1213986) group is typically observed around 1242-1246 cm⁻¹. rsc.orgmdpi.com The C=N stretching vibration within the pyrazine ring is expected in the region of 1510 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹. scispace.com

Table 1: Characteristic FT-IR Vibrational Frequencies for Functional Groups in this compound and Related Compounds

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Reference |

| Aromatic C-H Stretch | Phenyl & Pyrazine Rings | > 3000 | scispace.com |

| C=N Stretch | Pyrazine Ring | ~1510 | mdpi.com |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | ~1242 - 1246 | rsc.orgmdpi.com |

Note: Frequencies are based on data from structurally related compounds and represent expected regions.

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations by analyzing inelastically scattered light. While specific Raman data for this compound is not extensively documented in the search results, the technique is highly effective for observing symmetric vibrations and bonds that are non-polar or weakly polar, which may be weak or absent in FT-IR spectra. For related molecules, Raman spectroscopy has been used to identify vibrations such as C-O stretching and various CH₂ modes. scialert.net For this compound, Raman analysis would be particularly useful for probing the symmetric stretching modes of the pyrazine and phenyl rings, offering a more complete vibrational profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR spectroscopy provides precise information on the number, environment, and connectivity of protons in this compound. The spectrum is characterized by distinct signals for the protons on the pyrazine ring, the protons on the 4-methoxyphenyl ring, and the protons of the methoxy group. The chemical shifts and coupling patterns vary depending on the solvent used. rsc.orgrsc.org

In chloroform-d (B32938) (CDCl₃), the pyrazine protons appear as three distinct singlets at δ 8.99, 8.59, and 8.45 ppm. rsc.org The protons on the methoxyphenyl ring appear as two doublets, one at δ 7.99 ppm (protons ortho to the pyrazine ring) and another at δ 7.04 ppm (protons ortho to the methoxy group), with a coupling constant (J) of 8.8 Hz characteristic of ortho coupling. rsc.org The methoxy group protons give a sharp singlet at δ 3.89 ppm. rsc.org

In dimethyl sulfoxide-d₆ (DMSO-d₆), the pyrazine protons show more complex splitting, appearing at δ 9.19 (d, J = 1.6 Hz), 8.64 (dd, J = 2.4, 1.6 Hz), and 8.52 (d, J = 2.4 Hz) ppm. rsc.org The aromatic protons of the methoxyphenyl group appear as multiplets between δ 8.20-8.01 ppm and δ 7.20-6.93 ppm, while the methoxy protons are observed at δ 3.82 ppm. rsc.org

Table 2: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) rsc.org | Chemical Shift (δ) in DMSO-d₆ (ppm) rsc.org |

| Pyrazine-H | 8.99 (s, 1H) | 9.19 (d, 1H, J=1.6 Hz) |

| Pyrazine-H | 8.59 (s, 1H) | 8.64 (dd, 1H, J=2.4, 1.6 Hz) |

| Pyrazine-H | 8.45 (s, 1H) | 8.52 (d, 1H, J=2.4 Hz) |

| Phenyl-H (ortho to pyrazine) | 7.99 (d, 2H, J=8.8 Hz) | 8.20 - 8.01 (m, 2H) |

| Phenyl-H (ortho to -OCH₃) | 7.04 (d, 2H, J=8.8 Hz) | 7.20 - 6.93 (m, 2H) |

| Methoxy (-OCH₃) | 3.89 (s, 3H) | 3.82 (s, 3H) |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound in DMSO-d₆ shows nine distinct signals, corresponding to the nine unique carbon environments in the molecule. rsc.org The carbon attached to the methoxy group (C4') is the most deshielded at δ 160.82 ppm. rsc.org The carbons of the pyrazine ring appear in the aromatic region at δ 151.29, 144.11, 142.50, and 141.41 ppm. rsc.org The carbons of the phenyl ring are found at δ 128.25, 128.18, and 114.47 ppm, with the ipso-carbon (C1') assignment inferred from substitution patterns. rsc.org The methoxy carbon (-OCH₃) gives a characteristic signal in the aliphatic region at δ 55.32 ppm. rsc.org

Table 3: ¹³C NMR Chemical Shift Data for this compound in DMSO-d₆ rsc.org

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C4' (C-OCH₃) | 160.82 |

| C2 (Pyrazine) | 151.29 |

| C6 (Pyrazine) | 144.11 |

| C5 (Pyrazine) | 142.50 |

| C3 (Pyrazine) | 141.41 |

| C1' (ipso-C) | 128.25 |

| C2'/C6' (Phenyl) | 128.18 |

| C3'/C5' (Phenyl) | 114.47 |

| -OCH₃ (Methoxy) | 55.32 |

Assignments are based on reported data and established chemical shift theory.

While one-dimensional NMR spectra are sufficient for initial structural assignment, advanced two-dimensional (2D) NMR techniques can provide definitive proof of structure and insights into molecular conformation and dynamics.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the coupling relationships between protons. For this compound, it would show correlations between the coupled protons on the pyrazine ring (in DMSO-d₆) and between the ortho- and meta-protons on the phenyl ring, confirming their connectivity within the spin systems. ipb.pt

Heteronuclear Correlation (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon atom. Heteronuclear Multiple Bond Correlation (HMBC) shows couplings between protons and carbons over two or three bonds. These techniques would be essential for the unambiguous assignment of every signal in the ¹³C NMR spectrum by linking them to the already assigned protons. For example, an HMBC experiment would show a correlation from the methoxy protons (δ ~3.8-3.9 ppm) to the C4' carbon (δ ~161 ppm). psu.edu

Conformational Dynamics: NMR can also be used to study the dynamic behavior of molecules in solution, such as rotation around single bonds. copernicus.org In this compound, there is a single bond connecting the pyrazine and phenyl rings. If the rotation around this bond is slow on the NMR timescale (a phenomenon that can sometimes be induced at low temperatures), it could lead to the observation of distinct sets of signals for different rotational isomers (rotamers). copernicus.org This type of analysis provides valuable information about the molecule's preferred three-dimensional shape in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In electron ionization mass spectrometry (EI-MS), compounds are bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation. nih.gov The resulting mass spectrum displays these fragments as mass-to-charge (m/z) ratios, with the abundance of each ion reflecting its stability. nih.gov This fragmentation pattern serves as a molecular fingerprint.

For derivatives of this compound, MS is crucial for confirming their identity. For instance, in the analysis of 2-methoxy-3-alkylpyrazines in wine, gas chromatography coupled with mass spectrometry (GC/MS) is employed for its high sensitivity and molecular specificity, capable of detecting compounds at parts-per-trillion levels. openagrar.de While a specific fragmentation pattern for this compound is not detailed in the available research, analysis of related structures provides a model for its likely behavior. The molecular ion (M+) would be expected at an m/z corresponding to its molecular weight (198.22 g/mol ). Key fragmentation would likely involve the cleavage of the methoxy group (-OCH3), the phenyl-pyrazine bond, or rearrangements within the pyrazine ring, similar to patterns observed in other aryl-pyrazine systems. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition. This has been applied to various complex derivatives, such as 2-Chloro-7-(4-methoxyphenyl)-3-methyl-6-o-tolylfuro[2,3-b]pyrazine and N,5-dimethyl-3-(thiophen-3-ylethynyl)-6-(4-trifluoromethyl) phenyl-5H-pyrrolo[2,3-b]pyrazin-2-amine, confirming their calculated formulas. rsc.orgresearchgate.net

Table 1: High-Resolution Mass Spectrometry Data for selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Ion | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|

| 2-(4-methoxyphenyl)-1,5-dimethyl-6-(thiophen-2-yl)-1,5-dihyrodipyrrolo[3,2-b:3′,2′-e]pyrazine | [M+H]⁺ | 360.1277 | 360.1270 | rsc.org |

Electronic Spectroscopy for Optical Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound and its derivatives, absorption bands typically arise from π-π* and n-π* transitions. rsc.org

The photophysical properties of various derivatives have been extensively studied. For pyrido[2,3-b]pyrazine-based donor-acceptor-donor molecules, absorption spectra show intramolecular charge transfer (ICT) bands between 412–485 nm. rsc.org In a study of a (pyrazine)(meso-tetrakis(4-methoxyphenyl)-porphyrinato)-cadmium(II) complex, the UV-Vis spectrum in dichloromethane (B109758) (CH2Cl2) revealed a strong Soret band at 440 nm and Q-bands at 579 nm and 623 nm. mdpi.comnih.gov The presence of the pyrazine ligand caused a redshift compared to the parent porphyrin, indicating electronic interaction. mdpi.comnih.gov

For linear distyrylpyrazines with terminal donor groups, including methoxy substituents, the absorption is nearly independent of solvent polarity. nih.gov The absorption spectra of various dipyrrolopyrazine derivatives in dichloromethane also show distinct bands that shift based on the substitution pattern, with extended conjugation leading to a bathochromic (red) shift. rsc.org

Table 2: UV-Vis Absorption Data for selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Source |

|---|---|---|---|---|

| (Pyrazine)(meso-tetrakis(4-methoxyphenyl)-porphyrinato)-cadmium(II) | CH₂Cl₂ | 440, 579, 623 | 113,000, 15,200, 3,200 | mdpi.com |

| Pyrido[2,3-b]pyrazine (B189457) D-A-D Dyes | Toluene | 412-485 (ICT band) | Not specified | rsc.org |

Fluorescence Emission Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy detects the light emitted from a molecule as it returns from an excited electronic state to the ground state. This technique is highly sensitive to the molecular environment and structure.

Derivatives of this compound often exhibit significant fluorescence. The emission properties are frequently influenced by solvent polarity, a phenomenon known as solvatochromism. For example, linear distyrylpyrazines with methoxy groups show a strong positive solvatochromism in their fluorescence spectra, with large red shifts in emission maxima as solvent polarity increases, indicating a highly polar excited state resulting from intramolecular charge transfer. nih.gov

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a key parameter. For a (pyrazine)(meso-tetrakis(4-methoxyphenyl)-porphyrinato)-cadmium(II) complex, the quantum yield was determined to be 0.03, a decrease compared to the free-base porphyrin, which is attributed to the heavy atom effect of cadmium and coordination with pyrazine. mdpi.comnih.gov In another study, certain 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones, which share structural similarities, displayed high quantum yields up to 89% in toluene. researchgate.net

Table 3: Fluorescence Emission Data for selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound | Solvent | Emission Maxima (λem, nm) | Quantum Yield (Φf) | Source |

|---|---|---|---|---|

| (Pyrazine)(meso-tetrakis(4-methoxyphenyl)-porphyrinato)-cadmium(II) | CH₂Cl₂ | Not specified | 0.03 | mdpi.comnih.gov |

| Pyrido[2,3-b]pyrazine D-A-D Dyes | Toluene | 486-624 | Not specified | rsc.org |

| 2,5-bis[(E)-2-(4-methoxyphenyl)ethenyl]pyrazine | Cyclohexane | ~420 | Not specified | nih.gov |

Chemiluminescence Properties and Mechanisms

Chemiluminescence is the emission of light as a result of a chemical reaction. A prominent derivative, 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (MCLA), is a well-known chemiluminescent probe. oup.comontosight.ai MCLA is particularly useful for detecting reactive oxygen species like superoxide (B77818) anion (O2•−) and singlet oxygen. oup.com

The mechanism of MCLA's chemiluminescence in aqueous solutions involves its oxidation, which leads to the formation of an excited-state emitter, 2-acetamido-5-(4-methoxyphenyl)pyrazine (MCOLA). oup.com The subsequent relaxation of this excited molecule to its ground state releases energy in the form of light. The efficiency of this process is influenced by the electronic nature of the substituents. The electron-donating 4-methoxy group on the phenyl ring enhances the chemiluminescence quantum yield compared to unsubstituted analogues. oup.comresearchgate.net The conformation, specifically the dihedral angle between the pyrazine and the 4-methoxyphenyl rings, also critically affects the light-emitting efficiency by influencing the fluorescence efficiency of the emitter. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Another related structure, 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine, crystallizes in the monoclinic space group P21/c. nih.gov The analysis revealed a dihedral angle of 21.01 (7)° between the pyrido[2,3-b]pyrazine ring system and the 4-methoxyphenyl ring. nih.gov

Table 4: Crystallographic Data for 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine This table is interactive. You can sort and filter the data.

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₄H₁₁N₃O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 6.4486 (13) | nih.gov |

| b (Å) | 7.3265 (15) | nih.gov |

| c (Å) | 24.216 (6) | nih.gov |

| β (°) | 99.31 (3) | nih.gov |

| Volume (ų) | 1129.0 (4) | nih.gov |

Conformational Analysis and Molecular Packing

The data from single-crystal X-ray diffraction allows for a detailed analysis of molecular conformation and how molecules pack together in the crystal lattice. These arrangements are governed by intermolecular forces such as hydrogen bonds and π-π stacking.

In the two polymorphs of 2,5-bis[2-(4-methoxyphenyl)ethenyl]pyrazine, the molecular packing is distinctly different. The α-form exhibits a herringbone-type arrangement, stabilized by weak C-H···N intermolecular interactions. iucr.org In contrast, the β-form molecules are arranged in nearly planar sheets held together by C-H···O and C-H···N hydrogen bonds. iucr.org The stacking distance between these sheets is 3.40 Å. iucr.org The molecules in the α-form are slightly more planar than those in the β-form. iucr.org

Intermolecular Interactions in Crystal Lattices (e.g., C-H···π, Hydrogen Bonding)

The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular interactions. In the case of this compound, the arrangement of molecules in the crystal lattice is expected to be significantly influenced by a variety of non-covalent forces, including hydrogen bonding and C-H···π interactions. While the specific crystal structure of this compound is not publicly available, a detailed analysis of closely related compounds provides significant insight into the probable intermolecular contacts that govern its solid-state packing.

The primary intermolecular interactions anticipated in the crystal lattice of this compound include:

C-H···N Hydrogen Bonds: The nitrogen atoms of the pyrazine ring are effective hydrogen bond acceptors. Aromatic C-H groups from neighboring molecules can act as donors, leading to the formation of C-H···N hydrogen bonds. In a study of a polymorphic form of 2,5-bis[2-(4-methoxyphenyl)ethenyl]pyrazine, these interactions were observed to link the pyrazine rings to the phenyl C-H groups of adjacent molecules, with a notable H···N distance of 2.58 Å. iucr.org Another polymorph of the same compound exhibited similar C-H···N interactions with an H···N distance of 2.50 Å. iucr.org For 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine, a weak C-H···N intermolecular interaction was also identified, with a C6-H6···N3 distance of 2.54 Å. nih.gov

C-H···O Hydrogen Bonds: The oxygen atom of the methoxy group is a potent hydrogen bond acceptor. Aromatic and aliphatic C-H groups from adjacent molecules can form C-H···O hydrogen bonds. In one of the polymorphs of 2,5-bis[2-(4-methoxyphenyl)ethenyl]pyrazine, these interactions occur through the methoxy groups with an H···O distance of 2.49 Å. iucr.org Similarly, the crystal structure of 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine is stabilized by weak C-H···O intermolecular interactions, with a C3-H3···O1 distance of 2.44 Å. nih.gov

C-H···π Interactions: The electron-rich π-systems of both the pyrazine and the 4-methoxyphenyl rings can act as acceptors for hydrogen atoms from C-H bonds of neighboring molecules. This type of interaction is a significant contributor to the stability of crystal packings in aromatic compounds. rsc.orgresearchgate.net In a cadmium(II) complex featuring a pyrazine ligand and a tetrakis(4-methoxyphenyl)porphyrin, C-H···π interactions were found to be the dominant intermolecular force. mdpi.com These interactions involved hydrogen atoms from methoxy groups and phenyl rings interacting with the π-system of the porphyrin ring, with distances such as 3.661(3) Å and 3.639(4) Å. mdpi.com

π-π Stacking Interactions: The planar aromatic rings of the pyrazine and methoxyphenyl moieties can engage in π-π stacking interactions. These can be either face-to-face or offset (parallel-displaced) arrangements. In the crystal structure of 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine, π-π interactions lead to the formation of molecular stacks along the b-axis, with centroid-centroid distances of 3.609 (1) Å, 3.639 (1) Å, and 3.735 (1) Å. nih.gov

The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of this compound molecules in the solid state. The relative strengths and geometries of these interactions will determine the specific packing motif, which could range from herringbone patterns to layered structures.

Interactive Data Tables of Intermolecular Interactions in Analogous Compounds

The following tables summarize the key intermolecular interaction parameters observed in the crystal structures of compounds closely related to this compound, providing a predictive framework for its own crystallographic features.

Table 1: Hydrogen Bonding in Related Pyrazine Derivatives

| Compound | Interaction Type | Donor-H···Acceptor | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| 2,5-bis[2-(4-methoxyphenyl)ethenyl]pyrazine (α-form) | C-H···N | C-H···N(pyrazine) | 2.58 | - | - | iucr.org |

| 2,5-bis[2-(4-methoxyphenyl)ethenyl]pyrazine (γ-form) | C-H···O | C-H···O(methoxy) | 2.49 | - | - | iucr.org |

| 2,5-bis[2-(4-methoxyphenyl)ethenyl]pyrazine (γ-form) | C-H···N | C-H···N(pyrazine) | 2.50 | - | - | iucr.org |

| 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine | C-H···N | C6-H6···N3 | 2.54 | 3.361 (2) | 145 | nih.gov |

| 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine | C-H···O | C3-H3···O1 | 2.44 | 3.123 (2) | 129 | nih.gov |

Table 2: π-System Interactions in Related Pyrazine Derivatives

| Compound | Interaction Type | Centroid···Centroid (Å) | Reference |

| 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine | π-π stacking | 3.609 (1) | nih.gov |

| 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine | π-π stacking | 3.639 (1) | nih.gov |

| 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine | π-π stacking | 3.735 (1) | nih.gov |

These data from analogous systems strongly suggest that the crystal structure of this compound is stabilized by a network of C-H···N, C-H···O, C-H···π, and π-π interactions, which collectively determine its solid-state architecture.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular parameters with a good balance of accuracy and computational cost.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For derivatives of pyrazine (B50134) and similar aromatic compounds, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to determine optimized structural parameters such as bond lengths and angles. researchgate.netopenaccesspub.org These calculations have shown that in related molecules, the planarity and the sum of angles around key atoms, such as nitrogen, can indicate hybridization states. For instance, a sum of angles around a nitrogen atom close to 360.0° suggests sp2 hybridization. nih.gov The electronic structure, including the distribution of electron density, is also revealed through these calculations, providing insights into the molecule's polarity and reactive sites.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For pyrazine derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels. researchgate.netfrontiersin.org For instance, in a study on a pyrazine-bridged D-A-D type probe, the LUMO levels were found to be primarily distributed on the central pyrazine core, while the HOMO levels were delocalized over the entire molecule, facilitating intramolecular charge transfer. frontiersin.org The HOMO-LUMO energy gap for related compounds has been calculated and is a key parameter in understanding their electronic transitions and reactivity. openaccesspub.org

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: Specific values for 2-(4-methoxyphenyl)pyrazine require targeted computational studies. The table is a template for such data.

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using methods like B3LYP can help in the assignment of experimental FT-IR and FT-Raman spectra. openaccesspub.orgresearchgate.net For example, the calculated vibrational spectra for 2-(4-methoxyphenyl)benzo[d]thiazole, a related compound, showed good correlation with experimental data after scaling. researchgate.net The characteristic stretching and bending vibrations of the phenyl ring, C-H bonds, and other functional groups can be accurately predicted. derpharmachemica.com

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of DFT. openaccesspub.org By calculating the magnetic shielding tensors, theoretical chemical shifts can be obtained and compared with experimental spectra to confirm the molecular structure. mdpi.commdpi.com For instance, in a study of a cadmium(II) porphyrin complex with a pyrazine ligand, the experimental and theoretical chemical shift values for the pyrazine ligand protons showed good agreement. mdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| Key Vibrational Frequencies (cm⁻¹) | ||

| ¹H NMR Chemical Shifts (ppm) | ||

| ¹³C NMR Chemical Shifts (ppm) |

Note: Specific values for this compound are needed from dedicated computational and experimental work. This table serves as a template.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. mdpi.comchemtools.org These descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a stable system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are valuable in predicting how a molecule will behave in a chemical reaction. mdpi.comrsc.org

Table 3: Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | Value |

| Chemical Hardness (η) | Value |

| Electrophilicity Index (ω) | Value |

Note: Values are dependent on specific computational results for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can reveal information about the conformational changes, flexibility, and interactions of a molecule with its environment, such as a solvent or a biological receptor. researchgate.net For instance, MD simulations have been used to study the adsorption behavior of pyrazine derivatives on metal surfaces, indicating their potential as corrosion inhibitors. researchgate.net

Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions

Energy frameworks, calculated from the interaction energies between molecular pairs, provide a visual representation of the strength and topology of the intermolecular interactions within the crystal. nih.gov These frameworks help in understanding the forces that govern the crystal packing and can distinguish between different types of interaction energies, such as electrostatic and dispersion forces.

Ligand-Receptor Modeling and Molecular Docking Studies (Non-Clinical Context)

Computational modeling, particularly molecular docking, has been instrumental in elucidating the potential interactions between derivatives of this compound and various biological receptors. These in silico studies provide critical insights into the binding modes and affinities, guiding the exploration of these compounds in non-clinical research contexts.

Molecular docking simulations have been performed on a variety of pyrazine derivatives to understand their hypothetical binding to receptor active sites. For instance, studies on pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-ones, which include a 2-(4-methoxyphenyl) substituted compound, have explored their interactions with the human A3 adenosine (B11128) receptor (hA3 AR). acs.org Molecular docking of these antagonists helped to delineate their hypothetical binding mode within the receptor. acs.org Similarly, docking studies of pyrazine-linked 2-aminobenzamides have been conducted to investigate their binding within class I histone deacetylase (HDAC) subtypes. mdpi.comresearchgate.net These simulations revealed that the 2-aminobenzamide (B116534) portion of the molecules typically occupies the foot pocket of the enzyme's active site, engaging in bidentate chelation with the crucial zinc ion. mdpi.comresearchgate.net

Further research into pyrazine-based heterocycles has utilized molecular docking to predict their potential as antibacterial agents. nih.gov One such study investigated a series of novel pyrazine-linked heterocycles, including a pyridine (B92270) derivative bearing a 4-methoxyphenyl (B3050149) group, to understand their binding interactions. nih.gov In the field of kinase inhibition, docking studies on pyrido[2,3-b]pyrazine (B189457) derivatives have been used to assess their binding with protein structures like KRAS. ikm.org.my One derivative demonstrated a strong binding energy of -8.2 kcal/mol, forming four hydrogen bonds with key amino acid residues (Asn116, Lys117, Asp119, and Ser145). ikm.org.my

The versatility of the pyrazine scaffold is also evident in studies of antagonists for the neuropeptide S receptor (NPSR). nih.gov An in-depth molecular modeling investigation of oxazolo[3,4-a]pyrazine derivatives provided an updated model of ligand-NPSR interactions, helping to explain the observed structure-activity relationships. nih.gov In a different therapeutic area, docking studies were performed on heterocyclic derivatives, including a compound with a 4-methoxyphenyl substituent, against the cyclooxygenase-2 (COX-2) enzyme to explore their potential anti-inflammatory activity. mdpi.com The results from these in silico analyses were found to align with in vitro biological evaluations. mdpi.com

The table below summarizes key findings from various molecular docking studies on pyrazine derivatives in a non-clinical context.

Table 1: Summary of Molecular Docking Studies for Pyrazine Derivatives

| Derivative Class | Target Receptor/Protein | Key Findings |

|---|---|---|

| Pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-ones | Human A3 Adenosine Receptor (hA3 AR) | Elucidated the hypothetical binding mode of this new class of antagonists. acs.org |

| Pyrazine-linked 2-Aminobenzamides | Histone Deacetylases (HDAC1, HDAC2, HDAC3) | The 2-aminobenzamide moiety is predicted to chelate the active site zinc ion; the binding mode in class I HDAC subtypes is similar. mdpi.comresearchgate.net |

| Pyrido[2,3-b]pyrazines | KRAS Protein | A derivative showed strong binding (-8.2 kcal/mol) with four hydrogen bonds to key residues. ikm.org.my |

| Oxazolo[3,4-a]pyrazines | Neuropeptide S Receptor (NPSR) | Provided an updated model for ligand-receptor interactions and rationalized structure-activity relationships. nih.gov |

| Pyrazine-linked Pyridine derivative | Not Specified (Antibacterial Target) | Used to predict and understand binding interactions for potential antibacterial agents. nih.gov |

| Triazolo-quinoxalines (compared to triazolo-pyrazines) | Adenosine Receptors | Ligands were found to bind to the upper region of the receptor. researchgate.net |

Structure-Property Relationship (SPR) Correlations via Computational Methods

Computational methods are pivotal in establishing Structure-Property Relationships (SPR) and Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a compound with its physicochemical properties or biological activity. For pyrazine derivatives, these studies have provided valuable predictive models and a deeper understanding of the structural features that govern their function.

QSAR studies on a series of imidazo[1,2-a]pyrazine (B1224502) derivatives identified as Aurora A kinase inhibitors have shed light on their structural requirements. tandfonline.com These analyses, combining molecular docking and 3D-QSAR, revealed that hydrophobic substituents at certain positions are beneficial for improving the inhibitory activity. tandfonline.com Similarly, 3D-QSAR studies on 3-(pyrazin-2-yl)-1H-indazole derivatives as potential PIM-1 kinase inhibitors showed that the incorporation of strong electron-withdrawing groups into the pyrazine ring leads to a decrease in inhibitory activity. japsonline.com The resulting QSAR model demonstrated good statistical significance and predictive capability (r² = 0.922, q² = 0.8629). japsonline.com

The application of computational methods extends to predicting various physicochemical properties. For a series of pyrazine derivatives, studies have utilized Density Functional Theory (DFT) at the B3LYP level, along with ab initio methods, to calculate properties such as NBO charges, dipole moments, and heats of formation. semanticscholar.orgresearchgate.net These calculated descriptors were then used to build QSAR models using Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) techniques, which showed a high correlation between experimental and predicted antiproliferative activity. semanticscholar.orgresearchgate.net

In a different application, QSAR models were developed to predict the olfactive thresholds of 40 different pyrazine derivatives. imist.ma Electrostatic and geometrical descriptors were calculated using ab initio Hartree-Fock (HF) methods and processed using Principal Component Analysis (PCA), MLR, and Partial Least Squares (PLS) regression. imist.ma The resulting models were able to identify optimal structures corresponding to low olfactive thresholds. imist.ma

SPR studies have also been applied to more complex systems, such as functionalized dithienopyrazines. chemrxiv.org These investigations elucidated the influence of structural factors—including the core structure (syn vs. anti), the type of substituents (directly arylated vs. ethynylated aryl), and the substitution pattern—on the optoelectronic properties of the materials. chemrxiv.org For example, it was found that ethynylated dithienopyrazines generally absorb light at longer wavelengths (a red shift) compared to their directly arylated counterparts due to increased conjugation. chemrxiv.org

The table below provides a summary of various computational studies focused on the structure-property relationships of pyrazine derivatives.

Table 2: Summary of Structure-Property Relationship (SPR) and QSAR Studies for Pyrazine Derivatives

| Derivative Class | Property/Activity Studied | Computational Method(s) | Key Findings |

|---|---|---|---|

| Imidazo[1,2-a]pyrazines | Aurora A Kinase Inhibition | 3D-QSAR, Molecular Docking | Hydrophobic substituents at the R3 position were found to be beneficial for activity. tandfonline.com |

| Pyrazine Derivatives | Antiproliferative Activity | DFT (B3LYP), MLR, ANN | Developed QSAR models with high correlation between experimental and predicted activity, with the ANN model being more significant. semanticscholar.orgresearchgate.net |

| 3-(Pyrazin-2-yl)-1H-indazole Derivatives | PIM-1 Kinase Inhibition | 3D-QSAR | Strong electron-withdrawing groups on the pyrazine ring decreased inhibitory activity; a statistically robust model was generated (q² = 0.8629). japsonline.com |

| Pyrazine Derivatives | Olfactive Thresholds | ab initio (HF), PCA, MLR, PLS | Successfully related physicochemical parameters to olfactive thresholds, allowing for the identification of optimal structures. imist.ma |

Investigation of Photophysical and Optoelectronic Properties

Charge Transfer Mechanisms and Donor-Acceptor Systems

The electronic structure of 2-(4-Methoxyphenyl)pyrazine and its derivatives is fundamentally characterized by a donor-acceptor (D-A) arrangement. The pyrazine (B50134) moiety acts as the electron-accepting core, while the 4-methoxyphenyl (B3050149) group functions as the electron-donating unit. This configuration is a cornerstone of its electronic behavior, facilitating intramolecular charge transfer (ICT) upon photoexcitation. frontiersin.orgnih.govresearchgate.net

In these D-A systems, the highest occupied molecular orbital (HOMO) is typically delocalized over the entire molecule, including the donor component, while the lowest unoccupied molecular orbital (LUMO) is primarily concentrated on the pyrazine acceptor core. frontiersin.org This spatial separation of frontier orbitals is the driving force behind the ICT process. frontiersin.org The introduction of the electron-deficient pyrazine core and electron-donating peripheral units enhances the molecule's dipole moment, which can induce intermolecular charge transfer. epa.govresearchgate.netpku.edu.cn

Further investigations into related systems have identified more complex charge transfer phenomena, such as the formation of twisted intramolecular charge transfer (TICT) states. These states arise from conformational changes in the molecule's geometry following excitation, which can be influenced by the rotation of the single bonds connecting the donor and acceptor units. frontiersin.org The study of D-A-D (Donor-Acceptor-Donor) type molecules, where a central pyrazine acceptor is flanked by donor groups, has shown that the nature of the donor can be systematically varied to fine-tune the electronic and emissive properties of the material. nih.govrsc.orgnih.gov This tunability is crucial for designing molecules with specific energy levels and charge transport characteristics.

| Component | Role | Primary Orbital Localization | Reference |

|---|---|---|---|

| Pyrazine | Acceptor (A) | LUMO | frontiersin.org |

| 4-Methoxyphenyl / Triphenylamine (B166846) | Donor (D) | HOMO | frontiersin.org |

Aggregation-Induced Emission (AIE) Characteristics

A significant photophysical phenomenon observed in derivatives of this compound is Aggregation-Induced Emission (AIE). rsc.orgnih.gov Unlike many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) where fluorescence intensity diminishes in the aggregated or solid state, AIE luminogens exhibit enhanced emission. nih.gov This property is of paramount importance for practical applications in solid-state organic electronics. rsc.orgnih.gov

The AIE effect in these compounds means they are weakly emissive when dissolved in a good solvent but become highly luminescent when aggregated in a poor solvent or in the solid state. acs.org This behavior is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Research on various pyrazine-based D-A molecules, such as those based on a pyrido[2,3-b]pyrazine (B189457) core, has confirmed AIE activity. rsc.orgnih.gov The formation of nano-aggregates or nanoparticles in solvent/non-solvent mixtures is a common method to induce and study this effect. rsc.orgnih.gov The AIE characteristics of these materials make them promising candidates for use as solid-state emitters in various optoelectronic devices. metu.edu.tr

Solvatochromic Effects on Optical Properties

The intramolecular charge transfer (ICT) nature of this compound and its derivatives leads to pronounced solvatochromism, where the optical absorption and emission properties are highly dependent on the polarity of the surrounding solvent environment. nih.govresearchgate.net This effect is a direct consequence of the significant difference in the dipole moment between the ground state and the excited state of the molecule. frontiersin.org

Typically, these compounds exhibit a positive solvatochromic effect, characterized by a bathochromic (red) shift in the fluorescence emission maximum as the solvent polarity increases. nih.gov This shift occurs because more polar solvents can better stabilize the highly polar excited state, thus lowering its energy and resulting in longer-wavelength emission. researchgate.net For instance, a D-A-D probe with a pyrazine core showed a Stokes shift that nearly doubled when moving from a nonpolar solvent like hexane (B92381) to a polar one like DMF. frontiersin.org This strong emission solvatochromism is a hallmark of compounds undergoing ICT upon excitation and can be quantitatively analyzed using models like the Lippert-Mataga equation. frontiersin.org The sensitivity of their fluorescence to solvent polarity makes these compounds useful as environmental sensors. nih.gov

| Solvent | Polarity | Stokes Shift (nm) | Stokes Shift (cm⁻¹) | Reference |

|---|---|---|---|---|

| Hexane | Nonpolar | 64 | 3080 | frontiersin.org |

| DMF | Polar | 124 | 5314 | frontiersin.org |

Applications in Organic Electronic Materials

The distinct photophysical and electronic properties of molecules based on the this compound scaffold have positioned them as highly promising materials for a variety of organic electronic applications.

Derivatives of this compound have been successfully designed and synthesized for use as hole transport materials (HTMs) in perovskite solar cells. epa.govpku.edu.cn A notable example is an X-shaped molecule, 4,4',4'',4'''-(pyrazine-2,3,5,6-tetrayl)tetrakis(N,N-bis(4-methoxyphenyl)aniline) (PT-TPA), which features a central pyrazine core and four branches of a triphenylamine (TPA) derivative. epa.govresearchgate.netresearchgate.net

In this design, the pyrazine core improves the material's crystallinity and enhances charge transfer properties, which in turn significantly boosts the hole mobility. epa.govpku.edu.cn When this material was incorporated as a dopant-free hole transport layer (HTL) in a p-i-n planar perovskite solar cell, it yielded a power conversion efficiency of 17.52%. epa.govpku.edu.cn This performance was markedly higher than that of devices using a comparable HTM with a silicon core, demonstrating the effectiveness of the pyrazine-based design for facilitating efficient hole extraction and transport. epa.govpku.edu.cnresearchgate.net The development of such materials is crucial for creating stable and high-performance solar cells. metu.edu.tr

The tunable electronic structure of pyrazine-based D-A systems makes them attractive candidates for the design of ambipolar materials, which are capable of transporting both holes and electrons. rsc.orgnih.gov The ability to engineer the HOMO and LUMO energy levels by modifying the donor and acceptor components is key to achieving ambipolar charge transport. mdpi.comresearchgate.net

Research on pyrido[2,3-b]pyrazine derivatives has shown that their HOMO and LUMO energy levels are comparable to those of known ambipolar materials. rsc.orgnih.gov While ambipolar organic semiconductors face challenges, particularly in achieving air stability, the inherent properties of these D-A molecules offer a promising design strategy. acs.org The development of materials with balanced hole and electron mobilities is a significant goal in organic electronics, enabling the fabrication of more complex and efficient devices like single-layer organic light-emitting diodes. acs.org

Molecules containing the this compound structure serve as versatile chromophores for a range of optoelectronic applications. rsc.orgmdpi.com Their D-A architecture gives rise to strong absorption and emission properties that can be tuned across the visible spectrum. rsc.orgnih.gov

These chromophores have been investigated for their potential in various devices. For example, linear distyrylpyrazines with a D-A-D structure are considered good candidates for applications involving efficient two-photon absorption. nih.gov Other pyrazine-based systems have been developed as near-infrared (NIR) fluorescent materials, whose stable emission profiles make them suitable for use as single-molecule photon sources. nih.gov The inherent thermal stability and well-defined optical properties of these pyrazine-based chromophores underscore their potential in the broader field of organic electronics and photonics. rsc.org

Development of Chemosensors and Smart Organic Materials

The unique electronic and photophysical characteristics of pyrazine-based compounds, particularly their donor-acceptor (D-A) architecture, make them exceptional candidates for the development of chemosensors and smart organic materials. researchgate.net The pyrazine ring acts as an electron-accepting unit, and when combined with an electron-donating group like the methoxyphenyl moiety, it gives rise to molecules with tunable intramolecular charge transfer (ICT) properties. nih.govresearchgate.net This ICT character is fundamental to their function as sensors, as interactions with external stimuli can modulate the charge transfer process, leading to observable changes in their optical properties, such as color and fluorescence. researchgate.netnih.gov

Chemosensors

Derivatives of pyrazine have been successfully designed as highly selective and sensitive fluorescent chemosensors for detecting various analytes, especially metal ions. researchgate.netrsc.org The sensing mechanism often relies on phenomena like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). researchgate.net In a typical "turn-on" sensor, the pyrazine derivative is initially non-fluorescent or weakly fluorescent. Upon binding with a specific target analyte, the CHEF or PET process is activated, causing a significant enhancement in fluorescence intensity. researchgate.netbohrium.com

For example, a novel pyrazine-derived hydrazone Schiff base was developed as a "turn-on" fluorescent sensor for Aluminum ions (Al³⁺). researchgate.net This sensor demonstrated a remarkable increase in fluorescence intensity at 488 nm in the presence of Al³⁺, with a detection limit in the 10⁻⁷ mol/L range. researchgate.net Similarly, other synthesized pyrazines have been explored as "turn-off" fluorescent probes for the detection of iron, with a limit of detection reported at 0.63 μM. researchgate.net The interaction between the pyrazine-based ligand and the metal ion restricts intramolecular rotations and alters the electronic state, leading to a distinct optical response. researchgate.netnih.gov

The versatility of pyrazine chemistry allows for the creation of sensors for a wide array of metal ions. A rhodamine-pyrazine conjugate was designed as a "turn-on" fluorescent probe for the paramagnetic cobalt ion (Co²⁺), demonstrating the potential to construct complex architectures for detecting challenging analytes. bohrium.com The selection of appropriate functional groups attached to the pyrazine core is crucial for tuning the sensor's selectivity and sensitivity towards a specific target. nih.gov

| Pyrazine Derivative Type | Analyte | Sensing Mechanism | Observed Response | Detection Limit | Reference |

|---|---|---|---|---|---|

| Hydrazone Schiff-base | Al³⁺ | CHEF / PET | Fluorescence enhancement at 488 nm | ~10⁻⁷ M | researchgate.net |

| Luminescent Pyrazine | Iron (Fe³⁺) | Fluorescence Quenching | "Turn-off" fluorescence | 0.63 μM | researchgate.net |

| Rhodamine-Pyrazine Conjugate | Co²⁺ | Spirolactam Ring-Opening | "Turn-on" fluorescence | Not specified | bohrium.com |

| Pyridopyrazine Derivative | Hg²⁺ | Not specified | Selective sensing | ppm level | rsc.org |

Smart Organic Materials

The responsiveness of pyrazine derivatives to environmental stimuli extends to their application as smart organic materials. These materials can change their properties in response to external triggers such as solvent polarity, pH, temperature, or mechanical stress. nih.govrsc.org This behavior is often linked to properties like solvatochromism, where the absorption and emission wavelengths shift depending on the polarity of the solvent. nih.govresearchgate.net This effect arises from the stabilization of the polar excited state in polar solvents, indicating a significant intramolecular charge transfer upon excitation. researchgate.net

A particularly important phenomenon in this context is Aggregation-Induced Emission (AIE) . nih.govmetu.edu.tr Unlike many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) where their fluorescence diminishes in high concentrations or the solid state, AIE-active molecules (AIEgens) are non-emissive in solution but become highly luminescent upon aggregation. nih.govnih.gov This is attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, leading to strong light emission. nih.gov

Pyrido[2,3-pyrazine-based donor-acceptor-donor (D-A-D) molecules have been designed to exhibit AIE characteristics, making them suitable for applications in solid-state emissive devices like organic light-emitting diodes (OLEDs). nih.govrsc.org These materials show tunable emissions from blue to red and can form nanoparticles in solvent mixtures. nih.govrsc.org Furthermore, novel tripodal pyridopyrazine derivatives have been synthesized that function as multi-stimuli responsive smart materials. rsc.org They exhibit dual-state emission (active in both solution and solid states) and respond to various stimuli:

Acidochromism: They detect trifluoroacetic acid (TFA) reversibly, showing a distinct color change in both solution and powdered states. rsc.org

Thermochromism: Their emission properties change with temperature variations. rsc.org

AIEE: They show aggregation-induced emission enhancement. rsc.org

The twisted molecular conformation of these pyrazine derivatives, confirmed by single-crystal X-ray diffraction, helps prevent the π–π stacking that typically causes fluorescence quenching, thus promoting their dual-state emissive behavior. rsc.org

| Material Type | Stimulus | Property | Observed Response | Potential Application | Reference |

|---|---|---|---|---|---|

| Distyrylpyrazines | Solvent Polarity | Solvatochromism | Large red shifts in fluorescence with increasing polarity | Polarity sensors | nih.gov |

| Pyrido[2,3-b]pyrazine Dyes | Aggregation (Solvent mixture) | Aggregation-Induced Emission (AIE) | Enhanced emission in aggregated state | Solid-state emissive materials (OLEDs) | nih.govrsc.org |